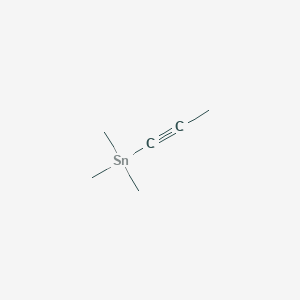
Stannane, trimethyl-1-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, trimethyl-1-propynyl-: is an organotin compound with the chemical formula C6H12Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, trimethyl-1-propynyl- can be synthesized through various methods. One common method involves the reaction of trimethyltin chloride with 1-propynyl lithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of stannane, trimethyl-1-propynyl- may involve the use of organotin hydrides . These hydrides are prepared by reducing the corresponding chlorides with reducing agents such as lithium aluminium hydride or sodium borohydride . The process is scaled up to meet industrial demands, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Stannane, trimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the trimethyl-1-propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Stannane, trimethyl-1-propynyl- has several applications in scientific research:
Biology: Organotin compounds, including stannane, trimethyl-1-propynyl-, are studied for their potential biological activities, such as and .
Medicine: Research is ongoing to explore the potential use of organotin compounds in due to their ability to interact with biological molecules.
Industry: It is used in the production of and as a stabilizer and catalyst.
Mechanism of Action
The mechanism by which stannane, trimethyl-1-propynyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes.
Comparison with Similar Compounds
Tributylpropynylstannane (C15H30Sn): Similar in structure but with three butyl groups instead of three methyl groups.
Tetramethylstannane (C4H12Sn): Contains four methyl groups attached to tin.
Uniqueness: Stannane, trimethyl-1-propynyl- is unique due to its trimethyl-1-propynyl group , which imparts specific reactivity and properties. This makes it particularly useful in stannylation reactions and as a precursor for other organotin compounds.
Properties
CAS No. |
1692-19-9 |
|---|---|
Molecular Formula |
C6H12Sn |
Molecular Weight |
202.87 g/mol |
IUPAC Name |
trimethyl(prop-1-ynyl)stannane |
InChI |
InChI=1S/C3H3.3CH3.Sn/c1-3-2;;;;/h1H3;3*1H3; |
InChI Key |
NFXOZWNWOBZYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC#C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















